molecular formula C16H14ClFN2OS B4264635 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Cat. No.: B4264635
M. Wt: 336.8 g/mol
InChI Key: IHUQVIWZXIJDAP-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group and a cyano-ethyl-methyl-thienyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-chloro-6-fluoroaniline and 3-cyano-4-ethyl-5-methyl-2-thiophene carboxylic acid. The synthesis could involve steps such as:

  • Nitration
  • Reduction
  • Acylation
  • Amidation

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents might include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives with chloro, fluoro, cyano, and thienyl groups. Examples could be:

  • 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide
  • 2-(2-fluorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2OS/c1-3-10-9(2)22-16(12(10)8-19)20-15(21)7-11-13(17)5-4-6-14(11)18/h4-6H,3,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUQVIWZXIJDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Reactant of Route 2
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2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Reactant of Route 3
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2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Reactant of Route 6
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

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